N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine
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Overview
Description
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Trifluoromethylated Phenyl Intermediate: This step involves the trifluoromethylation of a phenyl ring, which can be achieved through radical trifluoromethylation or electrophilic trifluoromethylation.
Coupling with Ethane-1,2-diamine: The trifluoromethylated phenyl intermediate is then coupled with ethane-1,2-diamine under specific conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Similar in structure but lacks the ethane-1,2-diamine moiety.
N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide: Contains a trifluoromethyl group but has different functional groups attached.
Uniqueness
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine is unique due to the combination of the trifluoromethyl group and the ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N'-[phenyl-[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c17-16(18,19)14-8-4-7-13(11-14)15(21-10-9-20)12-5-2-1-3-6-12/h1-8,11,15,21H,9-10,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOQTNFQBDDHOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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